(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H13N3O2S2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Heterocyclic Compounds: Thiosemicarbazide derivatives, including structures related to (E)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, have been used as precursors in the synthesis of various heterocyclic compounds like imidazole, 1,3,4-oxadiazole, thiadiazole, oxazine, and triazine. These compounds have shown potential in antimicrobial applications (Elmagd et al., 2017).
Anticancer Research
- Anticancer Activity: A study focused on designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from similar acrylamides, to evaluate their anticancer activity against various cancer cell lines, demonstrating significant potential in cancer treatment (Ravinaik et al., 2021).
Polymer Science
- Polymerization Techniques: The controlled radical polymerization of acrylamides, including those with amino acid moieties, has been explored for producing homopolymers with narrow polydispersity and controlled molecular weight. Such techniques are crucial in developing specialized polymers for various industrial and research applications (Mori et al., 2005).
Enzymatic Detection
- Detecting Enzymes with Polyacrylamide Gels: Research has been conducted on polyacrylamide gels containing compounds similar to this compound for detecting enzymes that catalyze thiol-producing reactions. This method has shown effectiveness in identifying very small amounts of enzyme activity (Harris & Wilson, 1983).
Molecular Engineering
- Organic Sensitizers for Solar Cells: Organic sensitizers containing donor, electron-conducting, and anchoring groups, which include structural motifs similar to this compound, have been engineered at the molecular level. These sensitizers, when anchored onto TiO2 films, exhibited high incident photon to current conversion efficiency, highlighting their potential in solar cell applications (Kim et al., 2006).
Properties
IUPAC Name |
(E)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-22-12-6-4-11(5-7-12)15-18-19-16(21-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVRDGITFQZOI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.